N-desethylabemaciclib is classified as a metabolite of abemaciclib, formed primarily through the action of cytochrome P450 enzymes, specifically CYP3A4. It falls under the category of small organic compounds with potential therapeutic applications in oncology, particularly in combination therapies for breast cancer.
The synthesis of N-desethylabemaciclib (M2) involves metabolic processes rather than traditional synthetic chemistry. The primary pathway for its formation is through the demethylation of abemaciclib, facilitated by CYP3A4 enzymes. This enzymatic reaction typically occurs in the liver and is influenced by various factors including genetic polymorphisms and concurrent medications that may inhibit or induce CYP3A4 activity.
Recent studies have developed analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify M2 alongside other metabolites in biological samples. These methods allow for precise measurement of metabolite levels, aiding in therapeutic drug monitoring and pharmacokinetic studies .
The molecular formula for N-desethylabemaciclib is C_22H_26N_4O_2, with a molecular weight of approximately 378.47 g/mol. The structure features a complex arrangement that includes a piperazine ring, an amide bond, and multiple aromatic systems which contribute to its biological activity.
N-desethylabemaciclib undergoes various metabolic reactions post-administration. The primary reaction involves demethylation, where a methyl group is removed from the parent compound abemaciclib. This reaction is catalyzed by CYP3A4, leading to the formation of M2 along with other metabolites like M20 (hydroxylabemaciclib).
The kinetics of these reactions can be influenced by factors such as enzyme inhibition or induction by co-administered drugs. For instance, substances that inhibit CYP3A4 can lead to increased levels of abemaciclib and its metabolites due to reduced metabolism .
N-desethylabemaciclib functions similarly to abemaciclib by inhibiting cyclin-dependent kinases 4 and 6. This inhibition disrupts cell cycle progression in cancer cells, particularly during the G1 phase, thereby preventing cellular proliferation.
The mechanism involves binding to the ATP-binding site of cyclin-dependent kinases, leading to decreased phosphorylation of retinoblastoma protein, which is crucial for cell cycle regulation. As a result, this action promotes apoptosis in cancer cells and enhances the effectiveness of other anticancer agents when used in combination therapies .
Relevant analyses indicate that the pharmacokinetics of M2 are significantly influenced by its solubility and metabolic stability .
N-desethylabemaciclib is primarily studied for its role in cancer therapy as a potent inhibitor of cyclin-dependent kinases 4 and 6. Its applications include:
Abemaciclib undergoes extensive biotransformation to form pharmacologically active metabolites, with N-desethylabemaciclib (M2) representing a major bioactive species. The metabolic cascade is tightly regulated by enzymatic activity, tissue-specific expression, and genetic factors, directly influencing therapeutic outcomes in hormone receptor-positive breast cancer.
Cytochrome P450 3A4 (CYP3A4) is the dominant enzyme responsible for the primary oxidative metabolism of abemaciclib. This process generates M2 via N-deethylation, a reaction characterized by high catalytic efficiency. In vitro studies using human liver microsomes demonstrate that M2 formation follows Michaelis-Menten kinetics, with a reported Km of 9.36 ± 0.87 µM and Vmax of 0.21 ± 0.01 nmol/min/mg protein [7]. These kinetic parameters indicate a moderate substrate affinity and robust metabolic turnover.
The reaction exhibits absolute dependence on nicotinamide adenine dinucleotide phosphate (NADPH), confirming CYP450-mediated catalysis. Furthermore, chemical inhibition studies using ketoconazole (a selective CYP3A4 inhibitor) result in >95% suppression of M2 formation, while inhibitors of other CYP isoforms (e.g., CYP1A2, CYP2D6) show negligible effects [2] [7]. This establishes CYP3A4 as the exclusive human enzyme responsible for this biotransformation step.
M2 generation displays high sensitivity to CYP3A4 modulators:
Table 1: Kinetic Parameters of Abemaciclib Metabolism to M2
System | Km (µM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human Liver Microsomes | 9.36 ± 0.87 | 0.21 ± 0.01 | 0.022 |
Recombinant CYP3A4 | 15.22 | 0.18 | 0.012 |
Data derived from target-specific reaction phenotyping studies [7].
Hepatic and intestinal CYP3A4 contribute differentially to abemaciclib first-pass metabolism and systemic M2 formation. Following oral administration, intestinal CYP3A4 metabolizes ~25% of absorbed abemaciclib during absorption, while hepatic CYP3A4 accounts for ~75% of systemic clearance [2] [3]. This compartmentalization was quantified using PBPK modeling informed by an absolute bioavailability study (45%) and intravenous tracer data [3].
Key determinants of site-specific contributions:
Table 2: Contribution of Metabolic Sites to M2 Formation
Parameter | Intestine | Liver |
---|---|---|
Fraction of absorbed drug metabolized | 25% | 75% |
Primary enzyme | CYP3A4 | CYP3A4 |
Influential transporters | ABCB1, ABCG2 | OATP1B1/1B3 |
Impact of CYP3A4 inhibition | ↑ M2 formation via reduced first-pass loss | ↑ Systemic abemaciclib → ↑ M2 formation |
Data synthesized from PBPK models and clinical DDI studies [2] [3] [6].
Abemaciclib metabolism involves parallel and sequential pathways converging to active species:
Human radiolabel studies quantify metabolite abundance: M2 represents ~26% of plasma radioactivity, M20 ~22%, and M18 ~8% [2]. Despite lower concentrations, M18 contributes significantly to overall activity due to comparable target affinity.
Potency-adjusted exposure calculations incorporate:
Metabolic cascades exhibit asymmetric efficiency:
Table 3: Comparative Pharmacokinetic-Pharmacodynamic Profile of Active Metabolites
Parameter | M2 | M20 | M18 |
---|---|---|---|
Formation pathway | CYP3A4 (N-deethylation) | CYP3A4 (Hydroxylation) | CYP3A4 (M2/M20 oxidation) |
Fraction unbound (fu) | 0.081 | 0.021 | 0.034 |
CDK4 IC50 (nM) | 1.2 | 1.8 | 2.5 |
Relative systemic exposure (unbound AUC) | 1.0 | 0.8 | 0.3 |
Primary clearance route | CYP3A4 oxidation → biliary excretion | Sulfation → biliary excretion | Glucuronidation → biliary excretion |
Data compiled from enzyme kinetics, radiolabel studies, and pharmacodynamic assays [1] [2] [8].
The integrated metabolic network demonstrates functional redundancy: Inhibition of one pathway (e.g., M2 formation by CYP3A4 inhibitors) may be partially compensated by alternative routes (e.g., increased M20 → M18 conversion), though clinical data indicate overall potency-adjusted exposure remains highly vulnerable to CYP3A4 modulation [2] [3]. This metabolic plasticity underscores the need for comprehensive therapeutic drug monitoring encompassing all active species.
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